molecular formula C8H12O5S B6220724 1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2758003-07-3

1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6220724
CAS No.: 2758003-07-3
M. Wt: 220.2
InChI Key:
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Description

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, commonly referred to as MOM-oxabicyclohexane-4-carboxylic acid (MOM-OBCA), is an organic compound with a variety of uses in scientific research. It is a derivative of oxabicyclohexane, a bicyclic compound that is used in the synthesis of various compounds. MOM-OBCA has been studied for its ability to act as a catalyst in the synthesis of other compounds, as well as its potential use as a drug delivery vehicle.

Mechanism of Action

1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid acts as a catalyst by promoting the formation of covalent bonds between reactants. This process is known as catalysis, and it is essential for the efficient synthesis of many compounds. Additionally, this compound can act as a prodrug, which is a compound that is converted into an active drug in the body. This conversion is facilitated by the presence of enzymes, which are proteins that act as catalysts in biochemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been shown to reduce inflammation and improve blood flow. Further research is needed to better understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several advantages for lab experiments. It is relatively inexpensive and readily available, and it can be used as a catalyst in the synthesis of various compounds. Additionally, this compound can act as a prodrug, allowing for the controlled release of drugs into the body. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, and further research is needed to better understand its biochemical and physiological effects.

Future Directions

There are a number of potential future directions for 1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid research. One potential direction is to further study its mechanism of action, in order to better understand its biochemical and physiological effects. Additionally, research could be conducted to optimize its use as a drug delivery vehicle, as well as develop new methods for synthesizing it. Finally, research could be conducted to explore potential applications of this compound in the fields of medicine, agriculture, and materials science.

Synthesis Methods

1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of an alkyl halide with an anhydride. The reaction is typically carried out in an aqueous medium, and the resulting product is a mixture of the desired this compound and other byproducts. The reaction can be optimized by changing the reaction conditions, such as temperature, solvent, and reactant concentrations.

Scientific Research Applications

1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been shown to act as a drug delivery vehicle, allowing for the controlled release of drugs into the body. Additionally, this compound has been studied for its ability to act as a prodrug, a compound that is converted into an active drug in the body.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves the reaction of a bicyclic compound with a methanesulfonylmethyl group and a carboxylic acid group. The synthesis pathway involves several steps, including protection of the carboxylic acid group, addition of the methanesulfonylmethyl group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-oxabicyclo[2.1.1]hexane-4-carboxylic acid", "Methanesulfonylmethyl chloride", "Triethylamine", "Dimethylformamide", "Dicyclohexylcarbodiimide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the carboxylic acid group using dicyclohexylcarbodiimide and dimethylformamide", "Addition of the methanesulfonylmethyl group using methanesulfonylmethyl chloride and triethylamine", "Deprotection of the carboxylic acid group using methanol and hydrochloric acid", "Neutralization of the reaction mixture using sodium hydroxide" ] }

2758003-07-3

Molecular Formula

C8H12O5S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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